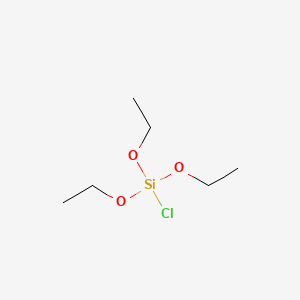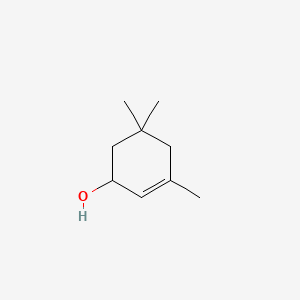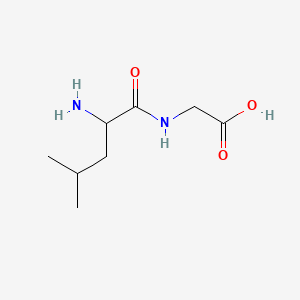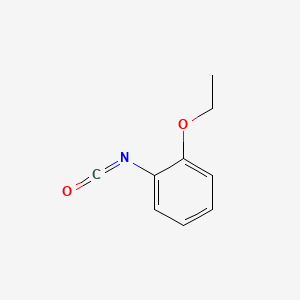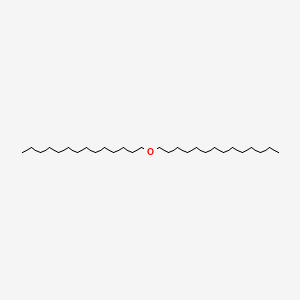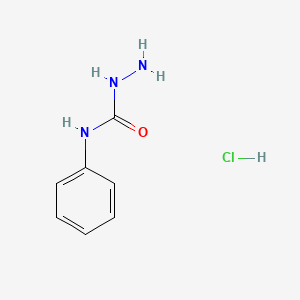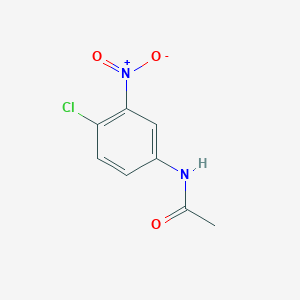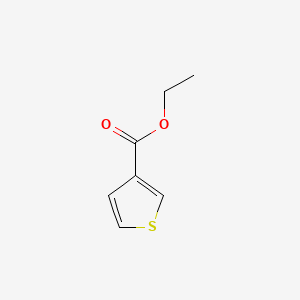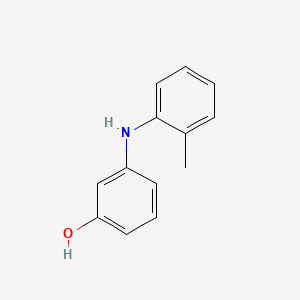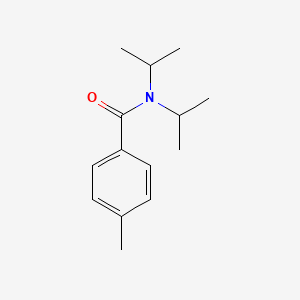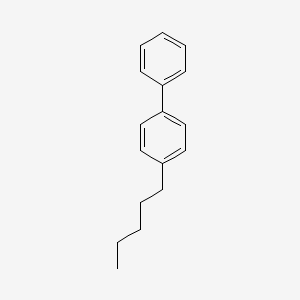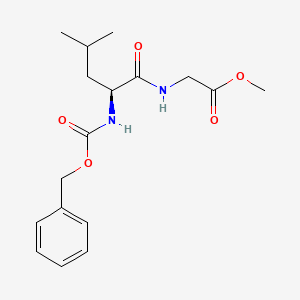
Z-Leu-gly-ome
Overview
Description
Z-Leu-gly-ome is a synthetic peptide compound composed of leucine, glycine, and an unspecified third component. Peptides like this compound are of significant interest due to their potential applications in various fields, including medicinal chemistry, nanotechnology, and materials science. The unique properties of peptides, such as their ability to form stable secondary structures and their biocompatibility, make them valuable in research and industrial applications.
Mechanism of Action
Target of Action
Z-Leu-gly-ome is a synthetic substrate that has been extensively used in studies related to the action of pepsin . The primary targets of this compound are aromatic L-amino acid residues forming the sensitive peptide bond . These targets play a crucial role in the enzymatic activity of pepsin .
Mode of Action
The interaction of this compound with its targets results in the cleavage of peptide bonds. The primary specificity of pepsin, which is the enzyme that acts on this compound, is defined as a preference for hydrophobic L-amino acid residues in both the x- and Y- positions . Substitution of either Phe residue of Z-His-Phe-Phe-OMe by its D-enantiomer renders the X-Y bond resistant to pepsin action .
Biochemical Pathways
This compound affects the enzymatic pathways related to the action of pepsin. The cleavage of peptide bonds by pepsin is a key step in the digestion of proteins in the stomach. The action of this compound, as a substrate for pepsin, contributes to this biochemical pathway .
Result of Action
The result of the action of this compound is the cleavage of peptide bonds, which is a crucial step in the digestion of proteins. This process results in the breakdown of proteins into smaller peptides and amino acids, which can then be absorbed and utilized by the body .
Action Environment
The action of this compound is influenced by the environment in the stomach, where pepsin is active. The pH of the stomach, which is typically acidic, is a key factor that influences the activity of pepsin and, consequently, the action of this compound . Other factors, such as the presence of other substances in the stomach, may also influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Z-Leu-gly-ome plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with proteases, which cleave the peptide bond in this compound, releasing leucine and glycine. This interaction is crucial for studying protease activity and specificity. Additionally, this compound can interact with transport proteins and receptors on the cell surface, facilitating its uptake and subsequent intracellular effects .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to modulate the activity of certain kinases and phosphatases, thereby affecting signal transduction pathways. Furthermore, this compound can alter gene expression by interacting with transcription factors and other regulatory proteins. This modulation of gene expression can lead to changes in cellular metabolism, including alterations in energy production and biosynthetic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to specific proteases, inhibiting their activity and preventing the cleavage of target proteins. This inhibition can lead to the accumulation of certain proteins, affecting cellular functions. Additionally, this compound can activate or inhibit other enzymes, such as kinases and phosphatases, through direct binding or allosteric modulation. These interactions result in changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of proteases. Over time, this compound may degrade, leading to a decrease in its activity. Long-term studies have shown that this compound can have sustained effects on cellular function, including alterations in cell proliferation, differentiation, and apoptosis. These effects are dependent on the concentration and duration of exposure to this compound .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound can enhance cellular functions, such as increased protein synthesis and improved metabolic activity. At high doses, this compound may exhibit toxic effects, including cellular stress, apoptosis, and organ damage. Threshold effects have been observed, where a specific dosage range elicits maximal beneficial effects without causing toxicity. These dosage-dependent effects are crucial for determining the therapeutic potential and safety of this compound .
Metabolic Pathways
This compound is involved in several metabolic pathways, including amino acid metabolism and peptide degradation. It interacts with enzymes such as aminopeptidases and carboxypeptidases, which cleave the peptide bond and release leucine and glycine. These amino acids can then enter various metabolic pathways, contributing to energy production, protein synthesis, and other cellular processes. This compound can also affect metabolic flux and metabolite levels, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be taken up by cells through endocytosis or facilitated diffusion, depending on the presence of specific receptors or transporters on the cell surface. Once inside the cell, this compound can be distributed to various cellular compartments, including the cytoplasm, nucleus, and organelles. The localization and accumulation of this compound can affect its activity and function within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It can be targeted to specific compartments or organelles through targeting signals or post-translational modifications. For example, this compound may be directed to the mitochondria, where it can affect mitochondrial function and energy production. Alternatively, it may localize to the nucleus, influencing gene expression and other nuclear processes. The subcellular localization of this compound is crucial for understanding its precise role in cellular functions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Z-Leu-gly-ome typically involves solid-phase peptide synthesis (SPPS) or solution-phase peptide synthesis (SolPPS). In SPPS, the peptide is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the first amino acid: to the resin.
Deprotection: of the amino acid’s protecting group.
Coupling: of the next amino acid using a coupling reagent such as dicyclohexylcarbodiimide (DCCD) and 1-hydroxybenzotriazole (HOBt).
Repetition: of deprotection and coupling steps until the desired peptide sequence is obtained.
Cleavage: of the peptide from the resin and removal of side-chain protecting groups.
In SolPPS, the peptide is synthesized in solution, often using cyclic propylphosphonic anhydride (T3P®) as a coupling reagent. This method allows for the efficient formation of peptide bonds with minimal epimerization and high yields .
Industrial Production Methods
Industrial production of peptides like this compound often employs automated peptide synthesizers that utilize SPPS. These machines can produce large quantities of peptides with high purity and consistency. The use of automated synthesizers reduces the time and labor required for peptide synthesis, making it feasible for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Z-Leu-gly-ome can undergo various chemical reactions, including:
Hydrolysis: The peptide bonds can be hydrolyzed under acidic or basic conditions, breaking the peptide into its constituent amino acids.
Oxidation: Certain amino acid residues within the peptide can be oxidized, leading to modifications in the peptide structure.
Substitution: Functional groups on the amino acid side chains can be substituted with other groups, altering the peptide’s properties.
Common Reagents and Conditions
Hydrolysis: Typically performed using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrolysis of this compound would yield leucine, glycine, and the third component amino acid.
Scientific Research Applications
Z-Leu-gly-ome has a wide range of applications in scientific research:
Medicinal Chemistry: Peptides like this compound are studied for their potential as therapeutic agents, including their use as antimicrobial peptides, cell-penetrating peptides, and enzyme inhibitors.
Nanotechnology: The self-assembly properties of peptides make them useful in the fabrication of nanomaterials, such as nanorods, nanotubes, and nanofibrils.
Materials Science: Peptides can be used to create hydrogels, which have applications in drug delivery, tissue engineering, and biosensing.
Comparison with Similar Compounds
Similar Compounds
Z-Leu-Phe-Gln-H: A tripeptide with similar structural features but different amino acid composition.
Tfa-Leu-Y-Z-OMe: A series of tripeptides with varying amino acid sequences, used in studies of peptide synthesis and separation.
Uniqueness
Z-Leu-gly-ome’s uniqueness lies in its specific amino acid sequence and the resulting properties. The presence of leucine and glycine can influence the peptide’s hydrophobicity, flexibility, and ability to form secondary structures. These characteristics make this compound a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
methyl 2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O5/c1-12(2)9-14(16(21)18-10-15(20)23-3)19-17(22)24-11-13-7-5-4-6-8-13/h4-8,12,14H,9-11H2,1-3H3,(H,18,21)(H,19,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJNLCCIXRQPNFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NCC(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5084-98-0 | |
| Record name | Glycine, methyl ester | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140818 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



